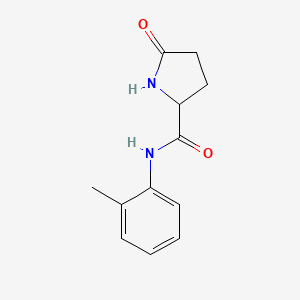

5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide

描述

5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide (CAS: 4193-42-8, MFCD00852350) is an amide derivative of 5-oxo-pyrrolidine-2-carboxylic acid (pyroglutamic acid). Its structure features a pyrrolidone ring (5-membered lactam) substituted at the 2-position with a carboxylic acid group converted to an o-tolylamide (ortho-methylphenylamide). This compound is primarily utilized in pharmaceutical and organic synthesis, as evidenced by its inclusion in combinatorial chemistry libraries and drug intermediate preparations .

属性

IUPAC Name |

N-(2-methylphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-4-2-3-5-9(8)14-12(16)10-6-7-11(15)13-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSSBKISDUDIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide typically involves the reaction of 5-Oxo-pyrrolidine-2-carboxylic acid with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification is typically achieved through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives in targeting various cancer types. The compound has demonstrated promising results in vitro against human lung adenocarcinoma (A549) cells.

Structure-Activity Relationship

The structure of the substituents on the pyrrolidine ring plays a crucial role in determining the anticancer efficacy. For example, the introduction of a 3,5-dichloro-2-hydroxyphenyl group significantly enhanced the anticancer activity of certain derivatives, reducing cell viability to 24.5% .

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control (Cisplatin) | 30.0 | - |

| 5-Oxo Derivative A | 67.4 | 0.003 |

| 5-Oxo Derivative B | 24.5 | <0.0001 |

Antimicrobial Activity

The antimicrobial properties of 5-oxo-pyrrolidine derivatives have been extensively studied, particularly against multidrug-resistant bacterial strains.

Efficacy Against Resistant Strains

In vitro tests revealed that certain derivatives exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. One notable compound demonstrated an MIC (Minimum Inhibitory Concentration) of 64 µg/mL against S. aureus TCH 1516 .

Broad-Spectrum Activity

The antimicrobial spectrum of these compounds extends beyond Gram-positive bacteria; they also show activity against Gram-negative pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. This broad-spectrum efficacy is crucial in addressing the growing issue of antibiotic resistance.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| S. aureus TCH 1516 | 64 | Active |

| C. difficile AR-1067 | 128 | Active |

| Klebsiella pneumoniae AR-0049 | 128 | Active |

| Pseudomonas aeruginosa AR-0064 | 64 | Active |

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of 5-oxo-pyrrolidine have shown potential in various therapeutic areas:

- Analgesic and Anti-inflammatory : Some studies suggest that these compounds may possess analgesic properties, making them candidates for pain management therapies.

- Antioxidant Activity : Certain derivatives have demonstrated antioxidant capabilities, which could be beneficial in treating oxidative stress-related diseases .

作用机制

The mechanism of action of 5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action depend on the specific biological context and target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Classification and Key Derivatives

The pyrrolidone core is a common scaffold in medicinal chemistry. Below is a comparative analysis of 5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide and its analogs:

Table 1: Structural and Physicochemical Properties

生物活性

5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activities, and relevant case studies.

This compound is characterized by its pyrrolidine ring structure and the presence of an o-tolylamide group. The compound can be synthesized through various methods, including the reaction of pyrrolidine derivatives with carboxylic acids and amines under controlled conditions. The synthetic pathway often involves:

- Starting Materials : Succinic anhydride and appropriate amines.

- Reagents : Catalysts such as palladium or other transition metals for facilitating reactions.

- Conditions : Specific temperature and pressure conditions to optimize yield and purity.

1. Anticancer Activity

Research indicates that 5-oxopyrrolidine derivatives exhibit significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells have shown that these compounds can reduce cell viability in a structure-dependent manner. Notably:

- Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours, revealing varying degrees of cytotoxicity compared to cisplatin, a standard chemotherapeutic agent.

- Mechanism of Action : The presence of free amino groups in certain derivatives enhances their anticancer activity while minimizing toxicity to non-cancerous cells.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 20 | 5 |

| Cisplatin | 10 | 1 |

2. Antimicrobial Activity

The antimicrobial efficacy of 5-Oxo-pyrrolidine derivatives has been evaluated against multidrug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Key findings include:

- Inhibition Studies : Compounds demonstrated selective antimicrobial activity against resistant strains, suggesting their potential as therapeutic agents.

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Efficacy

In a study examining various derivatives, compound 21 (bearing nitrothienyl substituents) displayed the highest anticancer activity against A549 cells while maintaining low toxicity towards normal cells. This highlights the importance of structural modifications in enhancing therapeutic effectiveness.

Case Study 2: Antimicrobial Resistance

Another investigation assessed the activity of several 5-oxopyrrolidine derivatives against resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii. Compounds showed promising results in inhibiting growth, suggesting their utility in combating antibiotic resistance.

常见问题

Q. What are the key structural features of 5-Oxo-pyrrolidine-2-carboxylic acid o-tolylamide that influence its reactivity in synthetic chemistry?

The compound features a rigid pyrrolidone ring (5-membered lactam) and an o-tolylamide group. The lactam’s electron-deficient carbonyl group participates in hydrogen bonding and nucleophilic reactions, while the o-tolylamide’s steric bulk and electron-donating methyl group influence regioselectivity in substitutions. These features make the compound prone to hydrolysis under acidic/basic conditions and reactive in peptide coupling or cycloaddition reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

- 1H NMR : Aromatic protons from the o-tolyl group appear at δ 7.2–7.5 ppm, while the lactam N-H resonates at δ 6.8–7.0 ppm.

- IR : Key stretches include the amide C=O (~1650 cm⁻¹) and lactam C=O (~1700 cm⁻¹).

- HRMS : Validates the molecular ion (e.g., m/z 246.1004 for C₁₃H₁₄N₂O₃) and fragments corresponding to the lactam ring cleavage .

Q. What are the recommended synthetic routes for preparing this compound?

The primary route involves coupling 5-oxopyrrolidine-2-carboxylic acid with o-toluidine using coupling agents like HATU or PyBOP in DMF, with NMM as a base. Key conditions:

- Stoichiometry : 1:1.2 molar ratio (acid:amine).

- Solvent : Anhydrous DMF or DCM.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing lactam ring-opening during synthesis?

- Temperature Control : Maintain ≤25°C to suppress hydrolysis.

- Activating Agents : Use EDC/HOBt to reduce racemization.

- Quenching : Add 1M HCl to precipitate the product and avoid prolonged exposure to basic conditions.

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .

Q. What computational strategies predict the stability and reactivity of this compound?

- DFT Calculations : Model the lactam ring’s electron density to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess degradation pathways.

- Docking Studies : Predict binding affinities for biological targets (e.g., protease enzymes) using AutoDock Vina .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Assay Standardization : Follow CLSI guidelines for antimicrobial tests and use consistent cell lines (e.g., MCF-7 for cytotoxicity).

- Purity Validation : Confirm compound purity (>95%) via HPLC before testing.

- Structural Confirmation : Compare NMR data with literature to rule out isomer contamination .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

- Solvent Choice : Use DCM instead of DMF to reduce dimerization.

- Catalyst Screening : Test ZrCl₄ or Bi(OTf)₃ for regioselective acylation.

- Workup Optimization : Extract unreacted o-toluidine with 10% citric acid .

Data Analysis & Stability

Q. How to design stability studies for identifying degradation pathways?

- Accelerated Conditions : Expose to 40°C/75% RH for 6 months (ICH Q1A).

- Analytical Tools :

- HPLC-UV : Track degradation (C18 column, 0.1% TFA/ACN gradient).

- LC-MS/MS : Identify hydrolyzed lactam (m/z 128.0353) or cleaved amide products.

Q. What statistical methods resolve contradictions in dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。